molecular formula C19H27N3O2 B11518722 N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide

N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11518722
M. Wt: 329.4 g/mol
InChI Key: XEVDHNPARWUNIL-XSFVSMFZSA-N
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Description

N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a hydrazinyl group, and a benzylidene moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide typically involves the condensation of cyclohexylamine with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the benzylidene moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in biological research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)(oxo)acetyl]amino}benzamide
  • N-cyclohexyl-2-{[((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}benzamide

Uniqueness

N-cyclohexyl-5-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-5-oxopentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyclohexyl group enhances its hydrophobicity, while the hydrazinyl and benzylidene moieties provide sites for various chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-methylphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H27N3O2/c1-15-10-12-16(13-11-15)14-20-22-19(24)9-5-8-18(23)21-17-6-3-2-4-7-17/h10-14,17H,2-9H2,1H3,(H,21,23)(H,22,24)/b20-14+

InChI Key

XEVDHNPARWUNIL-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)NC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NC2CCCCC2

Origin of Product

United States

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